molecular formula C6H12ClN B1375849 2-Azaspiro[3.3]heptane hydrochloride CAS No. 1420271-08-4

2-Azaspiro[3.3]heptane hydrochloride

Cat. No.: B1375849
CAS No.: 1420271-08-4
M. Wt: 133.62 g/mol
InChI Key: OOGSZIVCFBCPFX-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H12ClN . It has a molecular weight of 133.62 g/mol . It is a solid substance and is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 2-Azaspiro[3.3]heptane derivatives has been reported in several studies . The preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is disclosed . Expedient synthetic routes enable the straightforward access to these novel modules that are expected to have significance in drug discovery and design .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H . The Canonical SMILES is C1CC2(C1)CNC2.Cl .


Chemical Reactions Analysis

The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate, ClO2S-NCO, into spirocyclic β-lactams .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 133.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 133.0658271 g/mol .

Scientific Research Applications

Synthesis of Novel Amino Acids

Radchenko, Grygorenko, and Komarov (2010) synthesized 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These novel amino acids, with their sterically constrained structure, are valuable for chemistry, biochemistry, and drug design due to their unique properties (Radchenko, Grygorenko & Komarov, 2010).

Medicinal Chemistry Applications

Degorce, Bodnarchuk, and Scott (2019) investigated azaspiro[3.3]heptanes as replacements for common heterocycles in medicinal chemistry. They found that introducing a spirocyclic center often reduces the lipophilicity of molecules, which is significant in drug design (Degorce, Bodnarchuk & Scott, 2019).

Improved Synthesis Techniques

van der Haas et al. (2017) presented an improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane. The isolation of this compound as a sulfonic acid salt rather than an oxalate salt resulted in a more stable and soluble product, enhancing its utility in various chemical reactions (van der Haas et al., 2017).

Spirocyclic Azetidines Synthesis

Guerot et al. (2011) reported the synthesis of novel angular azaspiro[3.3]heptanes, including gem-difluoro and gem-dimethyl variants. These compounds are valuable for the preparation of functionalized derivatives in drug discovery (Guerot et al., 2011).

Bifunctional Compound Synthesis

Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for creating novel compounds with chemical properties complementary to piperidine ring systems (Meyers et al., 2009).

Diversity-Oriented Synthesis of Azaspirocycles

Wipf, Stephenson, and Walczak (2004) achieved rapid access to omega-unsaturated dicyclopropylmethylamines, which were then converted into functionalized pyrrolidines, piperidines, and azepines - important scaffolds for drug discovery (Wipf, Stephenson & Walczak, 2004).

Fluorinated Piperidine Analogues Synthesis

Chernykh et al. (2016) synthesized fluorinated analogues of piperidine based on a 2-azaspiro[3.3]heptane scaffold. These analogues, due to their unique structure, are excellent candidates for drug design (Chernykh et al., 2016).

Development of Potential Antibacterial Drugs

Odagiri et al. (2013) designed and synthesized novel quinolines containing 5-azaspiro[2.4]heptane structures, showing potent antibacterial activity against respiratory pathogens, highlighting the potential of azaspiro[3.3]heptane derivatives in developing new antibacterial drugs (Odagiri et al., 2013).

Safety and Hazards

The safety information available indicates that 2-Azaspiro[3.3]heptane hydrochloride has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

2-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-7-5-6;/h7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGSZIVCFBCPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420271-08-4
Record name 2-azaspiro[3.3]heptane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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